Ethyl 3-oxo-5,5-diphenylpent-4-enoate
Description
Ethyl 3-oxo-5,5-diphenylpent-4-enoate is a β-keto ester featuring a conjugated enoate system, with two phenyl groups at the C5 position. This compound is characterized by its α,β-unsaturated ketone moiety, which confers reactivity in cycloadditions, nucleophilic additions, and other transformations central to synthetic organic chemistry . Its structure includes a planar enone system (C3=O and C4=C5), stabilized by resonance, and the electron-withdrawing ester group (COOEt) at C3 enhances electrophilic character at the β-carbon. The 5,5-diphenyl substitution introduces steric bulk, influencing both reactivity and crystallographic packing .
Properties
CAS No. |
89861-28-9 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
ethyl 3-oxo-5,5-diphenylpent-4-enoate |
InChI |
InChI=1S/C19H18O3/c1-2-22-19(21)14-17(20)13-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 |
InChI Key |
FDGGMJVZNNLAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-5,5-diphenylpent-4-enoate typically involves the condensation of ethyl acetoacetate with benzaldehyde under basic conditions. The reaction proceeds via the formation of an enolate ion from ethyl acetoacetate, which then undergoes nucleophilic addition to benzaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-5,5-diphenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The double bond and keto group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 3-oxo-5,5-diphenylpent-4-enoate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-5,5-diphenylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share core structural motifs with Ethyl 3-oxo-5,5-diphenylpent-4-enoate but differ in functional groups and reactivity:
Reactivity and Functional Group Analysis
- Electrophilicity : The α,β-unsaturated ketone in the target compound enables Michael additions and Diels-Alder reactions, whereas the brominated analogue shows heightened electrophilicity at C4 due to bromine’s electron-withdrawing effect.
- Conjugation Effects: The triple bond in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate disrupts conjugation, reducing resonance stabilization compared to the enoate system. This results in distinct UV-Vis absorption profiles and altered reactivity in cycloadditions.
- Steric Influences : The diphenyl groups at C5 in all analogues contribute to steric hindrance, affecting crystallization and intermolecular interactions. For example, the brominated derivative exhibits tighter packing in its crystal lattice due to halogen bonding.
Crystallographic and Geometric Comparisons
- Bond Angles and Lengths: In this compound analogues, the C4=C5 bond length in the enoate system is ~1.34 Å (typical for conjugated double bonds), whereas the C2≡C3 bond in the ynoate derivative is ~1.20 Å (characteristic of sp-hybridized carbons). The C–O bond lengths in the ethoxycarbonyloxy group of Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate average 1.36–1.43 Å , consistent with ester carbonyl resonance.
- Dihedral Angles: The phenyl rings at C5 in the target compound adopt a near-perpendicular dihedral angle (~85–90°) relative to the enone plane, minimizing steric clash . In contrast, the ynoate derivative shows greater torsional flexibility due to the linear triple bond.
Table 1: Comparative Crystallographic Data
Key Observations:
- The ynoate derivative’s triclinic packing reflects reduced symmetry due to the linear alkyne and bulky ethoxycarbonyloxy group.
- Halogen bonding in the brominated analogue contributes to its dense monoclinic lattice.
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